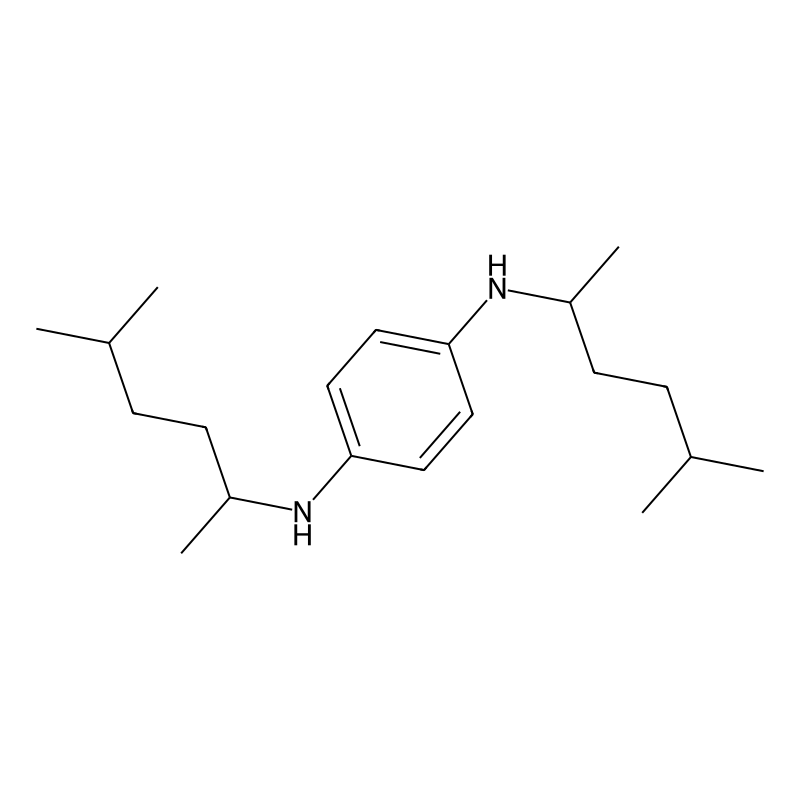

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (CAS: 3081-14-9), commonly designated as 77PD, is a highly active, liquid-state p-phenylenediamine (PPD) antiozonant and antioxidant. Characterized by its dual 1,4-dimethylpentyl substitutions, it is primarily utilized in the rubber and polymer industries to prevent oxidative degradation, fatigue, and ozone-induced cracking in diene rubbers . Unlike many solid-state PPDs, 77PD presents as a deep red, slightly viscous liquid at room temperature, offering distinct advantages in continuous liquid-dosing systems and high-solubility formulation requirements [1]. Its primary procurement value lies in its exceptional solubility in rubber matrices, preventing surface blooming at high concentrations, and its emerging role as a functional, process-friendly alternative to standard antiozonants in tire and technical rubber manufacturing [2].

Substituting 77PD with more common PPD analogs, such as 6PPD, IPPD, or DPPD, fundamentally alters compounding processability and final product integrity. Because 6PPD and DPPD are solids at room temperature (with melting points of ~45°C and 140°C, respectively), their substitution requires additional thermal energy and shear mixing to ensure homogenous dispersion, whereas 77PD can be directly injected as a pumpable liquid[1]. Furthermore, shorter-chain or less branched PPDs exhibit lower solubility limits in diene rubbers, leading to premature surface blooming when loaded at the high concentrations necessary for long-term static ozone protection[2]. Finally, 77PD exhibits a unique, highly sensitive interaction with low-sulfur cure systems that directly impacts rubber-to-metal adhesion, meaning drop-in substitution with IPPD or 6PPD in steel-belted applications will unpredictably shift primary adhesion and environmental resistance profiles [3].

References

- [1] Comprehensive review on environmental pollution caused by 6PPD-quinone and remediation strategies, RSC Adv., 2024.

- [2] Sennics, Product Specification: 77PD (N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine).

- [3] James Halladay et al., Effect of antiozonants on rubber-to-metal adhesion, Rubber News.

Physical State and Dosing Processability

The physical state of an antiozonant dictates the required compounding workflow. 77PD exists as a slightly viscous liquid at room temperature, whereas standard comparators like 6PPD and DPPD are solids [1]. This allows 77PD to be utilized in automated liquid-dosing systems without the pre-melting steps required for 6PPD (which melts at ~45°C) or the high-shear, high-temperature mixing required for DPPD (which melts at 140°C) [2].

| Evidence Dimension | Physical State and Melting Point |

| Target Compound Data | 77PD: Liquid at room temperature (Density ~0.93 - 0.99 g/cm³) |

| Comparator Or Baseline | 6PPD: Solid (Melting point 45-50°C); DPPD: Solid (Melting point 140°C) |

| Quantified Difference | Eliminates the 45°C to 140°C thermal barrier for dispersion |

| Conditions | Standard ambient compounding and automated dosing systems |

Procuring a liquid-state PPD enables direct pumpable dosing, reducing energy costs and preventing dispersion flaws in the final rubber matrix.

High-Concentration Solubility and Blooming Resistance

The dual 1,4-dimethylpentyl groups on 77PD significantly enhance its solubility in rubber matrices compared to standard PPDs. While standard antiozonants often migrate to the surface (bloom) when loaded at high phr (parts per hundred rubber) levels, 77PD maintains matrix solubility, preventing cosmetic and functional surface defects [1]. This allows formulators to achieve higher active loading for long-term static protection without the blooming limitations inherent to less soluble analogs .

| Evidence Dimension | Rubber Matrix Solubility and Blooming Threshold |

| Target Compound Data | 77PD: High solubility, resists blooming at high concentrations |

| Comparator Or Baseline | Standard PPDs: Lower solubility limits leading to surface blooming at high phr |

| Quantified Difference | Enables higher functional loading without surface migration defects |

| Conditions | High-concentration static rubber formulations |

Allows manufacturers to procure a single antiozonant for high-loading, long-term static applications (e.g., aircraft tires, outdoor hoses) without risking surface blooming.

Impact on Rubber-to-Metal Adhesion in Low-Sulfur Cures

The choice of antiozonant heavily influences primary adhesion in rubber-to-metal bonding. Testing demonstrates that 77PD and IPPD exert the greatest effect on adhesion compared to 6PPD[1]. Specifically, low-sulfur soluble cure systems are significantly more sensitive to the presence of 77PD than equivalent high-sulfur systems, altering the primary bond strength and environmental resistance when bonded with solvent-based or aqueous adhesives[1].

| Evidence Dimension | Rubber-to-Metal Adhesion Sensitivity |

| Target Compound Data | 77PD: High sensitivity and interaction with low-sulfur cure systems |

| Comparator Or Baseline | 6PPD: Lower impact on primary adhesion across cure systems |

| Quantified Difference | 77PD requires specific adhesive and sulfur-level matching to optimize bond strength |

| Conditions | NR/BR compounds bonded to metal under low-sulfur vs. high-sulfur cure systems (150°C - 170°C) |

Forces procurement and engineering teams to co-optimize the antiozonant choice with the adhesive and sulfur cure package when manufacturing steel-belted or metal-bonded products.

Ozone Protection Efficacy as a 6PPD Alternative

Driven by environmental and regulatory pressures surrounding 6PPD, 77PD has been evaluated as a functional substitute in tire compounds. Experimental evaluations of rheological, mechanical, and ozone-resistance properties show that, when properly formulated, 77PD delivers static and dynamic ozone protection comparable to the industry-standard 6PPD [1]. It emerged as the most promising alternative among tested candidates, matching the core protective performance of 6PPD [1].

| Evidence Dimension | Static and Dynamic Ozone Protection |

| Target Compound Data | 77PD: Delivers comparable ozone protection when formulation is optimized |

| Comparator Or Baseline | 6PPD: Industry standard baseline |

| Quantified Difference | Functional equivalence in ozone resistance with differing environmental/regulatory profiles |

| Conditions | Rubber tire compounds under static and dynamic ozone exposure |

Provides a validated, procurement-ready alternative for tire manufacturers actively seeking to transition away from 6PPD while maintaining critical ozone degradation resistance.

Automated Liquid-Dosed Rubber Compounding

Because 77PD is a liquid at room temperature, it is the ideal choice for modern, highly automated continuous mixing facilities that rely on liquid injection systems. Procuring 77PD eliminates the energy-intensive pre-melting steps required for solid antiozonants like 6PPD or DPPD, streamlining the compounding workflow and ensuring flawless dispersion in the polymer matrix [1].

High-Loading Static Rubber Goods (Aircraft Tires & Outdoor Hoses)

In applications requiring long-term protection against static ozone exposure—such as aircraft tires, heavy-duty hoses, and outdoor gaskets—antiozonants must be loaded at high concentrations. 77PD is the preferred procurement choice here due to its exceptional solubility in diene rubbers, which prevents the surface blooming and cosmetic degradation that occur when standard PPDs are used at similar loading levels [2].

6PPD Substitution in Sustainable Tire Tread Development

As regulatory scrutiny increases on 6PPD due to the aquatic toxicity of its quinone degradant, tire manufacturers are actively formulating alternatives. 77PD serves as a direct, highly effective substitute in tire tread compounds, providing comparable static and dynamic ozone protection to 6PPD when the overall formulation and cure package are properly optimized[3].

Engineered Rubber-to-Metal Bonded Components

For vibration isolators, engine mounts, and steel-belted tires, the interaction between the antiozonant and the adhesive system is critical. 77PD is utilized in specific high-sulfur cure formulations where its unique adhesion interaction profile can be controlled, though formulators must carefully match it with the appropriate solvent-based or aqueous adhesive to ensure maximum primary bond strength and boiling-water environmental resistance[4].

References

- [1] PubChem Compound Summary for CID 18320, N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine.

- [2] Sennics, Product Specification: 77PD (N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine).

- [3] Justus Rantala et al., Investigating Alternatives to 6PPD in Tire Compounds, Black Donuts Oy / Tampere University (2025).

- [4] James Halladay et al., Effect of antiozonants on rubber-to-metal adhesion, Rubber News.

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (37.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (62.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Synthetic Rubber Manufacturing

Rubber Product Manufacturing

1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-: ACTIVE